3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-hydroxy-1-[(4-methoxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO3/c1-14(2)9-15(13(17)12(14)16)8-10-4-6-11(18-3)7-5-10/h4-7,12,16H,8-9H2,1-3H3 |
InChI Key |
ISMFBXGHCHPAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)C1O)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 3-hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one involves the reaction between 4-methoxybenzylamine and 4,4-dimethyl-2-oxopyrrolidine-3-carboxylic acid. This reaction typically proceeds under either acidic or basic conditions to facilitate the formation of the pyrrolidinone ring. The process generally includes:
- Step 1: Activation of the carboxylic acid group of 4,4-dimethyl-2-oxopyrrolidine-3-carboxylic acid to promote amide bond formation.
- Step 2: Nucleophilic attack by 4-methoxybenzylamine on the activated intermediate.
- Step 3: Cyclization and ring closure to form the pyrrolidin-2-one structure.
- Step 4: Purification by recrystallization or chromatographic techniques to isolate the pure compound.
This method is adaptable for laboratory-scale synthesis and can be optimized by adjusting temperature, solvent, reaction time, and pH to improve yield and purity.
Industrial Production Considerations
Industrial synthesis follows similar reaction pathways but emphasizes scalability, cost-efficiency, and environmental considerations. Key points include:
- Use of optimized reaction parameters such as controlled temperature and pressure to maximize yield.
- Employment of solvent systems that facilitate reaction kinetics and product isolation.
- Implementation of continuous flow or batch reactors for large-scale production.
- Strict quality control to ensure chemical and enantiomeric purity.
- Purification steps are designed to minimize waste and energy consumption.
Industrial processes may also incorporate green chemistry principles to reduce environmental impact while maintaining product quality.
Chemical Reaction Pathways Relevant to Preparation
The compound’s preparation is linked to transformations of pyrrolidinone derivatives, particularly 4,4-disubstituted 3-oxopyrrolidones, which serve as key intermediates.
Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones
A recent scalable synthetic method involves a three-step procedure starting from commercially available reagents to access 4,4-disubstituted 3-oxopyrrolidones, which can be converted into 3-hydroxypyrrolidones like the target compound. The general synthetic sequence is:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Formation of nitrile intermediate | Reaction of appropriate precursors under controlled conditions to form nitrile derivatives. |
| 2 | Hydrogenation | Catalytic hydrogenation (e.g., Raney nickel catalyst) of nitrile to amine or alcohol intermediates. |
| 3 | Oxidation or functional group transformation | Use of oxidants (e.g., manganese dioxide) or other reagents to convert intermediates into 3-hydroxy derivatives. |
This approach has been demonstrated to provide high yields (up to 89%) and purity suitable for further functionalization.
Summary of Preparation Methods
Additional Notes on Chemical Transformations
- The hydroxy group at the 3-position can be oxidized to a ketone, forming 3-oxo derivatives.
- The methoxybenzyl substituent can undergo nucleophilic substitution, enabling further functionalization.
- Reduction and substitution reactions provide routes to analogs and derivatives for research applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one.
Reduction: Formation of 3-hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Piperidin-2-one Analog: 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one
Key Differences :
- Core structure : Six-membered piperidin-2-one ring vs. five-membered pyrrolidin-2-one.
- Substituents : Lacks 4,4-dimethyl groups.
- Molecular formula: C13H17NO3 (MW: 235.28 g/mol) .
Implications :
- Absence of 4,4-dimethyl groups may lower steric hindrance, improving interaction with flat binding sites.
3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one
Key Differences :
Implications :
- The amino group enables stronger hydrogen bonding compared to hydroxyl, altering receptor affinity.
5-(4,5-Dihydro-3H-pyrrol-2-ylmethylene)-4,4-dimethylpyrrolidin-2-one
Key Differences :
Implications :
- Extended conjugation may enhance UV absorption, useful in analytical detection.
- The dihydro-pyrrole group introduces additional hydrogen-bonding and π-stacking capabilities.
Heterocyclic Derivatives with Varied Cores (e.g., Coumarin-Benzodiazepine Hybrids)
Key Differences :
Implications :
- Larger cores (e.g., benzodiazepine) increase molecular weight and complexity, affecting pharmacokinetics.
- Electron-withdrawing/donating substituents modulate reactivity and target selectivity.
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Introducing 4,4-dimethyl groups requires precise alkylation conditions to avoid side reactions (e.g., over-alkylation) .
- Biological Activity :
- Analytical Detection : Conjugated systems (e.g., dihydro-pyrrole derivatives) are detectable at lower concentrations via UV spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
